molecular formula C8H8O4 B15218075 6-Methoxybenzo[d][1,3]dioxol-5-ol CAS No. 21505-18-0

6-Methoxybenzo[d][1,3]dioxol-5-ol

Cat. No.: B15218075
CAS No.: 21505-18-0
M. Wt: 168.15 g/mol
InChI Key: YFVGAKMITMMATA-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d][1,3]dioxol-5-ol is an organic compound with the molecular formula C8H8O4 It is a derivative of benzo[d][1,3]dioxole, featuring a methoxy group at the 6th position and a hydroxyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxybenzo[d][1,3]dioxol-5-ol typically involves the methoxylation of benzo[d][1,3]dioxole derivatives. One common method includes the reaction of 3,4-methylenedioxyphenol (sesamol) with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxybenzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenolic structure.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzoquinone derivatives, while reduction could produce methoxybenzene derivatives.

Scientific Research Applications

6-Methoxybenzo[d][1,3]dioxol-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant aromatic properties.

Mechanism of Action

The mechanism of action of 6-Methoxybenzo[d][1,3]dioxol-5-ol involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole: The parent compound without the methoxy and hydroxyl groups.

    3,4-Methylenedioxyphenol (Sesamol): A closely related compound with similar structural features.

    6-Hydroxybenzo[d][1,3]dioxole: Similar to 6-Methoxybenzo[d][1,3]dioxol-5-ol but lacks the methoxy group.

Uniqueness

This compound is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methoxy-1,3-benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-10-6-3-8-7(2-5(6)9)11-4-12-8/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVGAKMITMMATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944115
Record name 6-Methoxy-2H-1,3-benzodioxol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21505-18-0
Record name 6-Methoxy-1,3-benzodioxol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21505-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxol-5-ol, 6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021505180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-2H-1,3-benzodioxol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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